molecular formula C11H15NO4 B2470415 3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione CAS No. 131589-06-5

3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione

Cat. No. B2470415
CAS RN: 131589-06-5
M. Wt: 225.244
InChI Key: RUIRYOZLROHVOY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione is a chemical compound commonly known as Etazolate. It is a pyrrolidinone derivative and has been found to exhibit neuroprotective and anxiolytic properties. Etazolate has been studied extensively for its potential use in treating various neurological disorders.

Scientific Research Applications

Structural Analysis and Solid-State Architecture

  • Weak Intermolecular Interactions in Crystalline Tertiary Squaramides : X-ray solid-state structures of tertiary squaramides, including derivatives of cyclobutene-1,2-dione, show remarkable solid-state architecture, such as electrostatically compressed dimers and lipid bilayer-like assemblies. These structures have been analyzed using high-level DFT calculations and Bader's theory of “atoms-in-molecules” (Prohens et al., 2016).

Chemical Synthesis and Reactivity

  • Synthesis of Substituted Cyclobutenediones : A method for synthesizing 3-ethenyl-4-methoxycyclobutene-1,2-dione from dimethyl-squarate was developed. This compound serves as a versatile starting material for creating a variety of substituted cyclobutenediones, which are convenient precursors for other ring systems (Xu et al., 1991).

Applications in Organic Synthesis

  • Synthesis of Pyrrolidine-2,4-diones and Derivatives : Pyrrolidine-2,4-dione (tetramic acid) has been synthesized from its 3-ethoxycarbonyl derivative, leading to derivatives and anhydro-derivatives. These processes have implications for the synthesis of a variety of organic compounds (Mulholland et al., 1972).

Innovative Approaches in Chemical Reactions

  • Annulation of Cyclohexenones with Enamines : Reactions involving cyclobutenediones show significant potential in creating complex organic structures, such as 7,7-dimethyl-Δ8-octalin-1,6-diones and 7,7-dimethyl-8-hydroxy-trans-decalin-1,6-diones, demonstrating the versatility of cyclobutenediones in synthetic organic chemistry (Meyer et al., 1986).

Novel Synthetic Routes

  • Synthesis of Highly Substituted Cyclobutenones : Demonstrates a novel method for the regio-controlled synthesis of highly substituted cyclobutenones from commercially available squaric acid, showcasing the chemical's versatility in organic synthesis (Yamamoto et al., 1996).

properties

IUPAC Name

3-ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-2-16-11-8(9(14)10(11)15)12-5-3-4-7(12)6-13/h7,13H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIRYOZLROHVOY-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)N2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=O)C1=O)N2CCC[C@H]2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione

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